N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features both imidazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One possible route could involve:
Formation of the Imidazole Ring: Starting from a phenyl-substituted precursor, the imidazole ring can be formed through a cyclization reaction.
Alkylation: The imidazole ring can then be alkylated using a suitable alkyl halide to introduce the propyl chain.
Acylation: The thiophene moiety can be introduced via an acylation reaction, where the thiophene is reacted with an acyl chloride or anhydride to form the final acetamide structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: Both the imidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of thiophene.
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness
The presence of both imidazole and thiophene rings in N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide provides unique electronic and steric properties, potentially leading to distinct reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c22-17(14-16-8-4-13-23-16)19-9-5-11-21-12-10-20-18(21)15-6-2-1-3-7-15/h1-4,6-8,10,12-13H,5,9,11,14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYRMWZWGCNSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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